molecular formula C14H16ClNO5 B5340714 3-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride

3-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride

Cat. No.: B5340714
M. Wt: 313.73 g/mol
InChI Key: NOZAWNHAFSTETJ-UHFFFAOYSA-N
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Description

3-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride is a chemical compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Purification: Using methods like recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the hydrochloride salt form enhances its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5.ClH/c1-8-6-13(19)20-14-9(8)2-3-11(16)10(14)7-15-5-4-12(17)18;/h2-3,6,15-16H,4-5,7H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZAWNHAFSTETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNCCC(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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